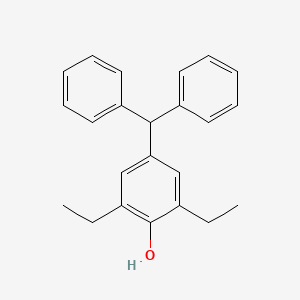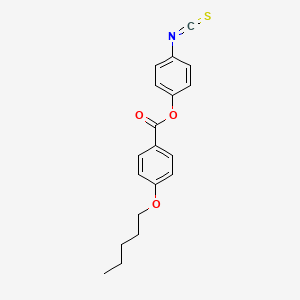
4-Isothiocyanatophenyl 4-(pentyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatophenyl 4-(pentyloxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of an isothiocyanate group attached to a phenyl ring, which is further connected to a pentyloxy group and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl 4-(pentyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-(pentyloxy)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-isothiocyanatophenol in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanatophenyl 4-(pentyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring and pentyloxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the isothiocyanate group.
Oxidation: Products include oxidized forms of the phenyl ring or pentyloxy group.
Reduction: Reduced forms of the phenyl ring or pentyloxy group.
Scientific Research Applications
4-Isothiocyanatophenyl 4-(pentyloxy)benzoate has several scientific research applications:
Liquid Crystal Technology: It is used in the development of liquid crystal displays due to its smectogenic properties.
Material Science: The compound is studied for its potential use in creating advanced materials with specific optical and electronic properties.
Biological Research: It is used as a probe in studying protein-ligand interactions due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl 4-(pentyloxy)benzoate involves its interaction with molecular targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable complexes. The compound’s unique structure allows it to interact with specific molecular pathways, making it useful in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl)benzoates: These compounds have similar structural features but differ in the alkyl chain length and cyclohexyl group.
4-Isothiocyanatophenyl 4-(methoxy)benzoate: This compound has a methoxy group instead of a pentyloxy group, leading to different physical and chemical properties.
Uniqueness
4-Isothiocyanatophenyl 4-(pentyloxy)benzoate is unique due to its specific combination of functional groups, which impart distinct smectogenic properties and make it suitable for specialized applications in liquid crystal technology and material science .
Properties
CAS No. |
61592-83-4 |
|---|---|
Molecular Formula |
C19H19NO3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C19H19NO3S/c1-2-3-4-13-22-17-9-5-15(6-10-17)19(21)23-18-11-7-16(8-12-18)20-14-24/h5-12H,2-4,13H2,1H3 |
InChI Key |
NOZFVEVWMLFDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
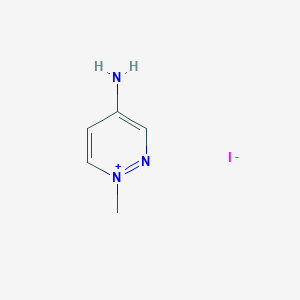
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

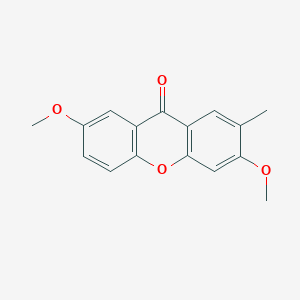

![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

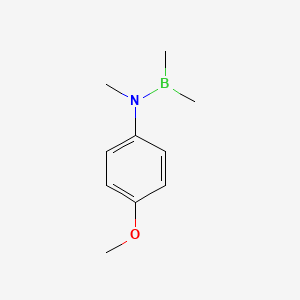
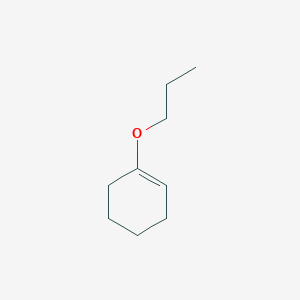
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
